molecular formula C20H21N5O4 B11354156 N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide

N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide

Cat. No.: B11354156
M. Wt: 395.4 g/mol
InChI Key: PKOYZZDJEMYBCW-UHFFFAOYSA-N
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Description

N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE typically involves multiple steps. One common approach is the Mannich condensation reaction, where a benzodiazole derivative is reacted with formaldehyde and morpholine under controlled conditions. The reaction mixture is usually heated and stirred to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using solvents like ethanol and dimethylformamide (DMF) to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzodiazole ring can participate in electrophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, electrophiles for substitution reactions, and acids or bases for hydrolysis .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while hydrolysis of the amide bond produces the corresponding carboxylic acid and amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and morpholine-containing molecules. Examples are:

Uniqueness

N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole core, morpholine ring, and nitrobenzamide group contribute to its versatility and potential in various research fields .

Properties

Molecular Formula

C20H21N5O4

Molecular Weight

395.4 g/mol

IUPAC Name

N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-4-nitrobenzamide

InChI

InChI=1S/C20H21N5O4/c1-23-18-7-4-15(21-20(26)14-2-5-16(6-3-14)25(27)28)12-17(18)22-19(23)13-24-8-10-29-11-9-24/h2-7,12H,8-11,13H2,1H3,(H,21,26)

InChI Key

PKOYZZDJEMYBCW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCOCC4

Origin of Product

United States

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